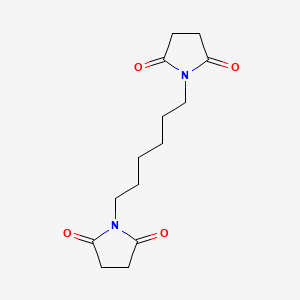
Heptyl(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptyl(trimethyl)silane is an organosilicon compound with the molecular formula C₁₀H₂₄Si . It is characterized by a heptyl group attached to a silicon atom, which is further bonded to three methyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. This compound is notable for its applications in organic synthesis and material science due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Heptyl(trimethyl)silane can be synthesized through several methods, including:
Grignard Reaction: This method involves the reaction of heptyl magnesium bromide with trimethylchlorosilane, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale hydrosilylation processes due to their efficiency and scalability. The use of continuous flow reactors and advanced catalysts can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Heptyl(trimethyl)silane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and alkyl halides are commonly used.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Alcohols.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Heptyl(trimethyl)silane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of heptyl(trimethyl)silane in chemical reactions involves the formation of reactive intermediates, such as silyl radicals or silyl cations, depending on the reaction conditions . These intermediates facilitate the transformation of substrates through radical or ionic pathways. The silicon atom’s affinity for oxygen and fluorine plays a crucial role in these reactions, enabling selective transformations .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: This compound has a similar structure but lacks the heptyl group, making it less hydrophobic and less reactive in certain contexts.
Triethylsilane: Similar to trimethylsilane but with ethyl groups, it is more commonly used as a reducing agent due to its liquid state at room temperature.
Tris(trimethylsilyl)silane: Known for its use as a radical-based reducing agent, it has three trimethylsilyl groups attached to a central silicon atom, making it highly effective in radical reactions.
Uniqueness of Heptyl(trimethyl)silane: this compound stands out due to its unique combination of hydrophobicity and reactivity. The heptyl group imparts increased solubility in non-polar solvents, while the trimethylsilyl groups provide stability and reactivity in various chemical transformations .
Eigenschaften
CAS-Nummer |
3429-80-9 |
|---|---|
Molekularformel |
C10H24Si |
Molekulargewicht |
172.38 g/mol |
IUPAC-Name |
heptyl(trimethyl)silane |
InChI |
InChI=1S/C10H24Si/c1-5-6-7-8-9-10-11(2,3)4/h5-10H2,1-4H3 |
InChI-Schlüssel |
VESIOSADLGPJFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S)-2-[3-(Benzyloxy)-3-oxopropyl]-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium](/img/structure/B14166890.png)

![7,12,12-trimethyl-3-[(4-propan-2-yloxyphenyl)methylsulfanyl]-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14166893.png)
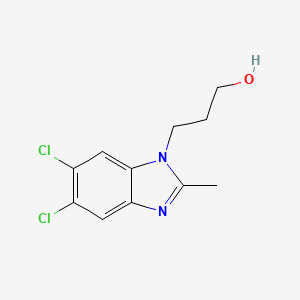
![4-[[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]-1-oxopropyl]amino]benzenesulfonyl fluoride](/img/structure/B14166901.png)
![4-[3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B14166903.png)
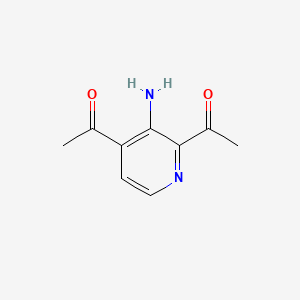
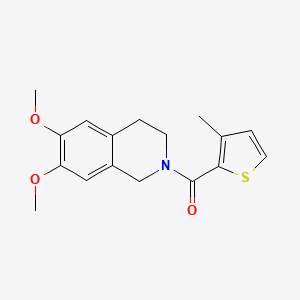
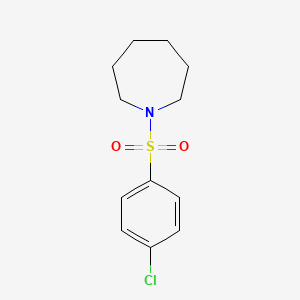

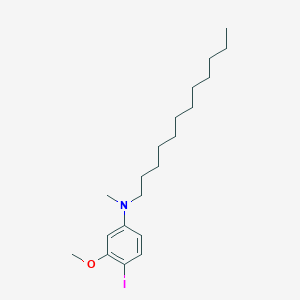
![1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)](/img/structure/B14166935.png)
![1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)](/img/structure/B14166941.png)
